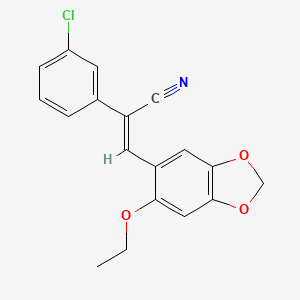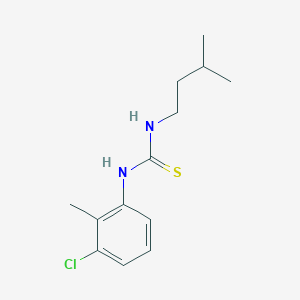![molecular formula C16H17F2NO3 B5826690 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound that features both fluorine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the reaction of 3,4-difluoroaniline with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
Aplicaciones Científicas De Investigación
3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methoxy groups can influence its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoroaniline: A simpler analogue lacking the methoxy groups.
3,5-Difluoroaniline: Similar structure but with different fluorine atom positions.
3,4,5-Trimethoxyaniline: Contains methoxy groups but lacks fluorine atoms.
Uniqueness
3,4-Difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity, binding affinity, and stability compared to its analogues.
Propiedades
IUPAC Name |
3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-20-14-6-10(7-15(21-2)16(14)22-3)9-19-11-4-5-12(17)13(18)8-11/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIOCSVJNVSTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
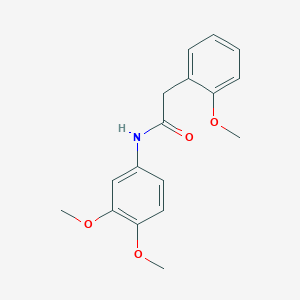

![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5826644.png)
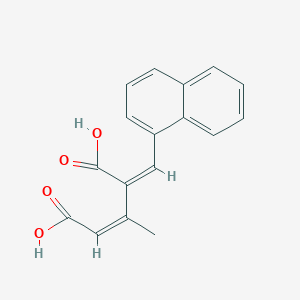
![4-Methyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline](/img/structure/B5826651.png)
![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5826658.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-pyridin-3-ylquinazolin-4-amine](/img/structure/B5826668.png)
![4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B5826685.png)
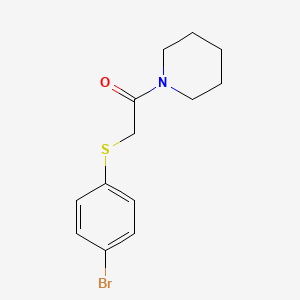
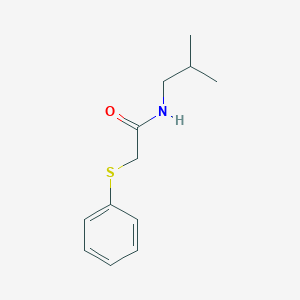
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5826706.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5826716.png)
